molecular formula C21H27N3O4S B2784202 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide CAS No. 2034238-77-0

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide

Cat. No. B2784202
CAS RN: 2034238-77-0
M. Wt: 417.52
InChI Key: BQYAWIRJQFSICR-UHFFFAOYSA-N
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Description

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

  • Design and Synthesis for Anticancer Activity: A study on the design, synthesis, and anticancer evaluation of substituted benzamides and thiadiazoles showed that these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of similar compounds in cancer therapy (Ravinaik et al., 2021).

Antimicrobial Applications

  • Synthesis and Antimicrobial Activity: Research into benzimidazole derivatives, which share structural features with the compound , demonstrated antimicrobial efficacy against several bacterial and fungal strains, highlighting the potential for similar compounds to serve as antimicrobial agents (Nofal et al., 2002).

Gelation Behavior and Material Science

  • Supramolecular Gelators: A study on N-(thiazol-2-yl) benzamide derivatives explored their gelation behavior, indicating the influence of methyl functionality and non-covalent interactions on gelation. This suggests potential applications in material science for similar compounds (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-4-pentoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-3-4-7-16-28-18-12-10-17(11-13-18)21(25)22-14-15-24-20-9-6-5-8-19(20)23(2)29(24,26)27/h5-6,8-13H,3-4,7,14-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQYAWIRJQFSICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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